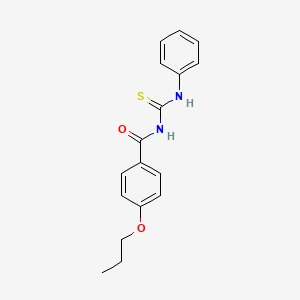![molecular formula C14H12ClNO2 B5141933 3-[(3-chlorobenzyl)oxy]benzamide](/img/structure/B5141933.png)
3-[(3-chlorobenzyl)oxy]benzamide
Vue d'ensemble
Description
3-[(3-chlorobenzyl)oxy]benzamide, also known as CB-1 antagonist, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is mainly found in the central nervous system. CB-1 receptors are involved in various physiological processes, including appetite regulation, pain perception, and mood modulation. Therefore, CB-1 antagonists have potential therapeutic applications in obesity, pain management, and psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Characterization in Antagonist Development
3-[(3-chlorobenzyl)oxy]benzamide and its derivatives play a crucial role in the synthesis of novel non-peptide CCR5 antagonists. Studies have demonstrated the preparation of these compounds using various synthesis methods, emphasizing their potential in antagonist development. For instance, Cheng De-ju (2014) and H. Bi (2014, 2015) have detailed the synthesis and characterization of these compounds, highlighting their significance in the field of medicinal chemistry (Cheng De-ju, 2014), (H. Bi, 2014), (H. Bi, 2015).
Tandem Oxidative Amidation Processes
The compound is also pivotal in the development of tandem oxidative amidation processes. Research by Ghosh et al. (2013) demonstrated a green method for benzamide formation, which is vital for various benzamide syntheses, including 3-[(3-chlorobenzyl)oxy]benzamide derivatives (Ghosh et al., 2013).
Biological and Biochemical Activity
Various benzamides, including 3-[(3-chlorobenzyl)oxy]benzamide, have been explored for their biological and biochemical activities. Studies have shown their potential in inhibiting nuclear enzymes like poly(ADP-ribose) synthetase, which is crucial in understanding their biological function and potential therapeutic applications. Research by Purnell and Whish (1980) and Milam and Cleaver (1984) have provided insights into the inhibitory effects of these compounds onspecific metabolic processes (Purnell & Whish, 1980), (Milam & Cleaver, 1984).
Advancements in Organic Chemistry
The compound also contributes significantly to advancements in organic chemistry, particularly in understanding and improving reaction mechanisms. Studies like those by McClelland (1975) and Ziegler et al. (1972) focus on the acid-catalyzed hydrolysis of benzamide and reactions involving benzamide oxime, respectively, offering valuable insights into the mechanisms at play (McClelland, 1975), (Ziegler et al., 1972).
Role in Pharmacology and Drug Synthesis
The pharmacological implications and potential of 3-[(3-chlorobenzyl)oxy]benzamide are explored in various studies. For example, Iwanami et al. (1981) and Mobinikhaledi et al. (2006) investigated the synthesis and neuroleptic activity of certain benzamides, as well as their antibacterial properties, indicating a diverse range of applications in drug development (Iwanami et al., 1981), (Mobinikhaledi et al., 2006).
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXJYKCTIPZAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methoxy]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)

![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5141922.png)
![(3-fluorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5141942.png)
![ethyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5141948.png)
![5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5141955.png)